molecular formula C9H9BrO3S B12849547 1-(3-bromo-2-methylsulfonylphenyl)ethanone

1-(3-bromo-2-methylsulfonylphenyl)ethanone

Katalognummer: B12849547
Molekulargewicht: 277.14 g/mol
InChI-Schlüssel: DBKHGHKGOJDJJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-2-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3S This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and an ethanone moiety attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(3-bromo-2-methylsulfonylphenyl)ethanone typically involves the bromination of 1-(2-methylsulfonylphenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the starting material to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

1-(3-Bromo-2-methylsulfonylphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions include substituted phenyl ethanones, sulfone derivatives, and alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-2-methylsulfonylphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-bromo-2-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromo-2-methylsulfonylphenyl)ethanone can be compared with other similar compounds such as:

    1-(3-Bromophenyl)ethanone: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    1-(2-Methylsulfonylphenyl)ethanone: Lacks the bromine atom, leading to variations in its substitution reactions and biological activities.

    1-(3-Bromo-4-methylsulfonylphenyl)ethanone:

The uniqueness of this compound lies in the combination of the bromine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties to the compound.

Eigenschaften

Molekularformel

C9H9BrO3S

Molekulargewicht

277.14 g/mol

IUPAC-Name

1-(3-bromo-2-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9BrO3S/c1-6(11)7-4-3-5-8(10)9(7)14(2,12)13/h3-5H,1-2H3

InChI-Schlüssel

DBKHGHKGOJDJJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=CC=C1)Br)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.